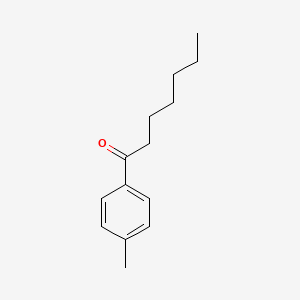
1-(4-Methylphenyl)heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)heptan-1-one is an organic compound with the molecular formula C14H20O It is a derivative of toluene, where the methyl group is substituted with a heptanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)heptan-1-one can be synthesized through Friedel-Crafts acylation of toluene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_7\text{CH}_3 + \text{C}7\text{H}{15}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_7\text{H}_7\text{COC}7\text{H}{15} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale Friedel-Crafts acylation, utilizing continuous flow reactors to ensure efficient mixing and heat management. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Heptanoic acid or heptanone derivatives.
Reduction: Heptanol derivatives.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)heptan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)heptan-1-one involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects could be due to the inhibition of specific enzymes involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
4-Ethyltoluene: Similar in structure but with an ethyl group instead of a heptanoyl group.
4-Propionyltoluene: Contains a propionyl group instead of a heptanoyl group.
4-Butyryltoluene: Features a butyryl group in place of the heptanoyl group.
Uniqueness: 1-(4-Methylphenyl)heptan-1-one is unique due to its longer alkyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs
Eigenschaften
Molekularformel |
C14H20O |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-(4-methylphenyl)heptan-1-one |
InChI |
InChI=1S/C14H20O/c1-3-4-5-6-7-14(15)13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
CYZHVLKQVXBTCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














